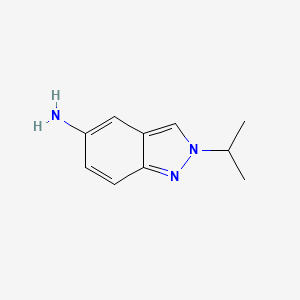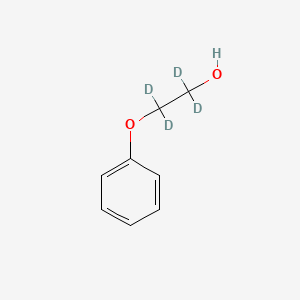
5-Amino-2-isopropyl-2H-indazole
Vue d'ensemble
Description
5-Amino-2-isopropyl-2H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an indazole core with an amino group at the 5-position and an isopropyl group at the 2-position.
Applications De Recherche Scientifique
Chemistry: 5-Amino-2-isopropyl-2H-indazole is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets .
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of more complex molecules .
Mécanisme D'action
Target of Action
Indazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Amino-2-isopropyl-2H-indazole may also interact with various biological targets.
Mode of Action
Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that this compound may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Given the broad-spectrum biological activities of indazole derivatives , it is likely that this compound affects multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the diverse biological activities of indazole derivatives , it is likely that this compound induces a variety of molecular and cellular changes that contribute to its overall biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method for synthesizing 5-Amino-2-isopropyl-2H-indazole involves the use of transition metal catalysts.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of substituted benzamidines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Amino-2-isopropyl-2H-indazole can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indazole derivatives.
Comparaison Avec Des Composés Similaires
- 5-Amino-2-methyl-2H-indazole
- 5-Amino-2-ethyl-2H-indazole
- 5-Amino-2-propyl-2H-indazole
Comparison:
- 5-Amino-2-isopropyl-2H-indazole is unique due to the presence of the isopropyl group at the 2-position, which can influence its chemical reactivity and biological activity.
- Compared to 5-Amino-2-methyl-2H-indazole, the isopropyl group provides steric hindrance, potentially affecting the compound’s interaction with biological targets.
- The presence of the isopropyl group also differentiates it from 5-Amino-2-ethyl-2H-indazole and 5-Amino-2-propyl-2H-indazole, which have different alkyl groups at the 2-position, leading to variations in their properties .
Propriétés
IUPAC Name |
2-propan-2-ylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWLMJRVJCGMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C=C(C=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289966 | |
| Record name | 2-(1-Methylethyl)-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-91-0 | |
| Record name | 2-(1-Methylethyl)-2H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylethyl)-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)-2H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(3R)-pyrrolidin-3-ylmethyl]acetamide](/img/structure/B572696.png)




